![molecular formula C19H23NO B4630771 4-isopropyl-N-(3-phenylpropyl)benzamide](/img/structure/B4630771.png)
4-isopropyl-N-(3-phenylpropyl)benzamide
Description
Synthesis Analysis
The synthesis of aromatic amide-functionalized polymers showcases the intricate processes involved in creating complex compounds like 4-isopropyl-N-(3-phenylpropyl)benzamide. One approach involves the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide in toluene/tetrahydrofuran, leading to the quantitative yield of ω-amidopolystyrene. This method emphasizes the role of amide functionalization in polymer chemistry (Summers & Quirk, 1998).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of benzamide derivatives, such as those similar to 4-isopropyl-N-(3-phenylpropyl)benzamide, have been extensively studied. For instance, X-ray structure analysis and Hirshfeld surface analysis provide insights into the crystal packing and stabilization mechanisms of these compounds, highlighting the importance of hydrogen bonding and π-interactions in their solid-state structure (Saeed et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds akin to 4-isopropyl-N-(3-phenylpropyl)benzamide can be explored through various chemical reactions, such as the Bischler-Napieralski reaction. This reaction transforms N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the potential for structural modification and the creation of novel chemical entities (Browne, Skelton, & White, 1981).
Physical Properties Analysis
The physical properties of aromatic amides and their derivatives, including solubility, molecular weight, and thermal stability, are crucial for their application in material science and polymer chemistry. For instance, polyamides derived from α, α’-Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-Diisopropylbenzene exhibit excellent solubility and thermal stability, making them suitable for high-performance materials (Liaw et al., 2002).
Chemical Properties Analysis
Investigations into the chemical properties of benzamide derivatives, such as their reactivity towards different chemical agents and conditions, shed light on their versatility and potential applications in synthetic chemistry. The formation of ion-associate complexes, for example, plays a significant role in understanding the interactions between bioactive molecules and receptor sites, offering insights into drug design and pharmacology (Mostafa et al., 2023).
properties
IUPAC Name |
N-(3-phenylpropyl)-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-15(2)17-10-12-18(13-11-17)19(21)20-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMDTVXMLXYSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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